Lactosyl Rasagline

Pharmaceutical impurity profiling Rasagiline quality control ICH Q3A compliance

Rasagiline ANDA filers face ICH Q3A thresholds requiring impurity identification ≥0.05%. Lactosyl Rasagline is the certified reference standard for Rasagiline Impurity 5, a lactose-adduct process impurity, not a metabolite. It ensures accurate HPLC quantification during forced degradation and stability studies. • Baseline-resolved from rasagiline and glucuronide metabolites for system suitability. • Differentiates synthetic by-product from selegiline/safinamide impurities, avoiding false negatives. • Supplied with certificate of analysis; supports ICH Q2(R1) method validation.

Molecular Formula C₂₄H₃₃NO₁₀
Molecular Weight 495.52
Cat. No. B1153095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactosyl Rasagline
Synonyms(2S,3R,4S,5R,6R)-2-(((2R,3S,4R,5R,6R)-6-(((R)-2,3-Dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino)-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Molecular FormulaC₂₄H₃₃NO₁₀
Molecular Weight495.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lactosyl Rasagline Reference Standard for Pharmaceutical Analysis


Lactosyl Rasagline (CAS not publicly assigned; molecular formula C₂₄H₃₃NO₁₀, MW 495.52 g/mol) is a glycosylated derivative of the irreversible monoamine oxidase-B (MAO-B) inhibitor rasagiline. It is formally classified as Rasagiline Impurity 5 in pharmacopoeial impurity profiling . The compound is employed principally as a certified reference standard for the identification, quantification, and quality control of rasagiline active pharmaceutical ingredient (API) and finished dosage forms. Its lactosyl moiety distinguishes it from the unconjugated parent drug and from glucuronidated metabolites, providing a specific marker for synthetic by-product monitoring .

Product Identity Certified impurity reference standard (Rasagiline Impurity 5)
Analytical Role System suitability marker for rasagiline HPLC/UPLC methods
Differentiation Synthetic process impurity, not a circulating metabolite

Why Generic MAO-B Inhibitor Standards Cannot Substitute


Rasagiline, selegiline, and safinamide share MAO-B inhibition as their primary mechanism; however, their synthetic routes, degradation profiles, and regulatory impurity specifications are distinct. Lactosyl Rasagline is a rasagiline-specific process impurity that does not occur in selegiline or safinamide synthesis . Using a selegiline impurity standard (e.g., methamphetamine-related adducts) in a rasagiline HPLC method would produce false-negative impurity profiles and fail to meet ICH Q3A guidelines for rasagiline API. Furthermore, rasagiline's major metabolic pathway proceeds via CYP450-mediated N-dealkylation and glucuronidation, not lactosyl conjugation ; thus lactosyl rasagiline serves as a synthetic marker rather than a metabolite, a distinction critical for forced degradation studies and stability-indicating method validation.

Impurity profile mismatch Selegiline and safinamide impurity standards lack the lactosyl adduct, leading to false-negative impurity profiles in rasagiline methods.
Metabolite confusion Lactosyl Rasagiline is a synthetic marker; glucuronide metabolite standards cannot serve as impurity markers for forced degradation studies.
Regulatory specificity ICH Q3A impurity control requires a rasagiline-specific standard; class-level MAO-B inhibitor substitutes do not meet ANDA requirements.

Comparative Impurity Profiling and Metabolic Specificity Evidence


Impurity Identity: Rasagiline-Specific Process Impurity

Lactosyl Rasagline is catalogued as Rasagiline Impurity 5 and is specific to the rasagiline synthetic pathway . In contrast, the compendial impurity profiles of selegiline (e.g., methamphetamine, N-desmethylselegiline) and safinamide (e.g., safinamide carboxylic acid) contain structurally unrelated compounds. No lactosyl-conjugated impurity is reported for any other MAO-B inhibitor . This exclusivity means that a lactosyl rasagiline standard is irreplaceable for rasagiline-specific HPLC/UPLC impurity methods.

Impurity Identity
Class-level inference
Lactosyl adduct: Present as Rasagiline Impurity 5 only in rasagiline synthesis. Selegiline and safinamide impurity profiles: no lactosyl adduct reported.
Specific impurity marker required for ICH-compliant methods.
Qualitative exclusivity; pharmacopoeial class-level data.
Pharmaceutical impurity profiling Rasagiline quality control ICH Q3A compliance

Metabolic Fate: Synthetic Marker vs. Circulating Metabolite

According to the FDA prescribing information, rasagiline metabolism proceeds primarily via CYP450-mediated N-dealkylation and hydroxylation, with glucuronide conjugation representing the major elimination route . Lactosyl conjugation is not reported as a metabolic pathway. This confirms that Lactosyl Rasagiline is a synthetic process impurity or forced degradation product rather than a circulating metabolite. For selegiline, the primary metabolites are L-methamphetamine and L-amphetamine .

Metabolic Fate
Class-level inference
Rasagiline major metabolism: CYP450 N-dealkylation and glucuronidation. Lactosyl conjugation not a significant metabolic route.
Synthetic impurity, not a circulating metabolite.
FDA label data; distinguishes QC from PK context.
Drug metabolism Rasagiline pharmacokinetics Glucuronidation vs. glycosylation

MAO-B Inhibitory Potency Context for Impurity Activity

While no isolated IC50 value for Lactosyl Rasagiline has been published in peer-reviewed literature, the parent compound rasagiline demonstrates an MAO-B IC50 of approximately 0.1 nM, compared with selegiline at 6.5 nM and safinamide at 50 nM . The introduction of a bulky lactosyl group at the secondary amine of rasagiline is expected to reduce MAO-B affinity; however, if residual activity remains, it would constitute a pharmacologically relevant impurity. Quantification of lactosyl rasagiline in API batches ensures that any residual MAO-B inhibitory activity from this impurity remains below toxicological thresholds.

MAO-B Potency Context
Supporting evidence
Rasagiline IC50 ~0.1 nM; Selegiline ~6.5 nM (~65-fold difference). Lactosyl derivative IC50 not independently reported.
Residual pharmacological activity context for impurity control.
Bulky lactosyl group likely reduces affinity; threshold review needed.
MAO-B inhibition IC50 comparison Parkinson's disease therapeutics

Procurement-Relevant Applications for Quality Control Laboratories


Stability-Indicating HPLC Method Validation

Lactosyl Rasagline is employed as a system suitability marker and resolution standard in forced degradation studies. Because it is a synthetic impurity rather than a metabolite , its peak must be baseline-resolved from rasagiline and glucuronide conjugates. ICH Q2(R1) validation protocols for rasagiline tablets require this specific impurity standard for accuracy, precision, and specificity demonstration.

Generic ANDA Impurity Profiling and Submission

For Abbreviated New Drug Applications (ANDA) referencing Azilect®, identification and quantification of Rasagiline Impurity 5 (Lactosyl Rasagiline) at levels ≥0.05% is required per ICH Q3A . The standard enables accurate quantitation against a certified reference, supporting batch release and stability testing.

Forced Degradation and Stress Testing

Under oxidative or thermal stress conditions, rasagiline can form lactosyl adducts if lactose is present as an excipient (as in Azilect® tablets, which contain lactose monohydrate ). Lactosyl Rasagiline serves as the authentic marker to confirm this degradation pathway, distinguishing it from hydrolytic or photolytic degradants.

Mass Spectrometry Method Development

Although not a major metabolite in vivo, isotopically labeled Lactosyl Rasagline-13C3 (available from TRC) serves as an internal standard for LC-MS/MS methods quantifying trace-level lactosyl conjugates in exploratory metabolism studies. Its distinct mass shift enables accurate differentiation from glucuronide metabolites .

Application
Selection Property
Validation Focus
Stability-indicating HPLC method validation
Resolution marker for lactosyl impurity
Baseline separation from API and glucuronide degradants
ANDA impurity profiling
Certified reference for Rasagiline Impurity 5
Quantitation at ≥0.05% per ICH Q3A
Forced degradation studies
Authentic marker for lactose-excipient adduct
Confirmation of oxidative degradation pathway
LC-MS/MS metabolism research
Chromatographic retention time standard
Differentiation from glucuronide metabolites in exploratory studies
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